N-Methyl-N-piperidin-3-yl-acetamide
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Overview
Description
N-Methyl-N-piperidin-3-yl-acetamide is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-piperidin-3-yl-acetamide typically involves the reaction of piperidine with acetic anhydride and methylamine. The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions to prevent hydrolysis
Catalyst: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Piperidine, acetic anhydride, and methylamine
Reaction Conditions: Controlled temperature and pressure to optimize yield
Purification: Techniques like distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-piperidin-3-yl-acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: this compound N-oxide
Reduction: N-Methyl-N-piperidin-3-yl-amine
Substitution: Various substituted acetamides depending on the reagents used.
Scientific Research Applications
N-Methyl-N-piperidin-3-yl-acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
- N-Methyl-N-piperidin-3-yl-acetamide hydrochloride
- This compound N-oxide
- N-Methyl-N-piperidin-3-yl-amine
Comparison:
- This compound hydrochloride: Similar structure but with an added hydrochloride group, which may affect its solubility and reactivity.
- This compound N-oxide: Oxidized form with different chemical properties and potential biological activities.
- N-Methyl-N-piperidin-3-yl-amine: Reduced form with distinct reactivity and potential applications.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with various molecular targets and participate in diverse chemical reactions. Its versatility makes it valuable in multiple fields of research and industry.
Properties
IUPAC Name |
N-methyl-N-piperidin-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLJOLAPLXTEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625683 |
Source
|
Record name | N-Methyl-N-(piperidin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863248-45-7 |
Source
|
Record name | N-Methyl-N-(piperidin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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